N-(4-ethylphenyl)-6-tosylnicotinamide
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Overview
Description
N-(4-ethylphenyl)-6-tosylnicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-ethylphenyl group and a tosyl group at the 6-position
Mechanism of Action
Target of Action
N-(4-ethylphenyl)-6-tosylnicotinamide, also known as N-(4-ethylphenyl)-6-(4-methylbenzenesulfonyl)pyridine-3-carboxamide, is a potent, irreversible, and selective small-molecule inhibitor of STING , a key sensor of cytosolic nucleic acids . STING is a transmembrane protein found in the endoplasmic reticulum .
Mode of Action
Upon activation, STING functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm . This compound exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling .
Biochemical Pathways
The inhibition of STING by this compound affects the STING signaling pathway . This pathway is crucial in the immune response to DNA pathogens. By blocking STING signaling, the compound can reduce the expression of pro-inflammatory cytokines and inflammation .
Result of Action
The result of this compound’s action is the reduction of inflammation. In models of autoinflammatory disease, it blocks STING-induced expression of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota-derived metabolites have been identified as important environmental factors in certain conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6-tosylnicotinamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinamide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6-tosylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-6-tosylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone: This compound has similar structural features but with a methoxy group instead of an ethyl group.
N-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Another structurally related compound with a different functional group arrangement.
Uniqueness
N-(4-ethylphenyl)-6-tosylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinamide core with a tosyl and 4-ethylphenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-16-6-9-18(10-7-16)23-21(24)17-8-13-20(22-14-17)27(25,26)19-11-4-15(2)5-12-19/h4-14H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVTJNWKMRYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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